3,9-Dioxabicyclo[6.1.0]nonane

thermal stability distillation process chemistry

3,9-Dioxabicyclo[6.1.0]nonane is a bicyclic organic compound (C₇H₁₂O₂, MW 128.17 g/mol) that incorporates two oxygen atoms into a [6.1.0] nonane framework—one within a three-membered oxirane (epoxide) ring and the other bridging an eight-membered cyclic ether. Predicted by computational models, its boiling point is approximately 200.7 °C, density 1.044 g/cm³, and flash point 71.5 °C.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 543673-17-2
Cat. No. B13979265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,9-Dioxabicyclo[6.1.0]nonane
CAS543673-17-2
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESC1CCOCC2C(C1)O2
InChIInChI=1S/C7H12O2/c1-2-4-8-5-7-6(3-1)9-7/h6-7H,1-5H2
InChIKeyKBIVFPSKZCITMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,9-Dioxabicyclo[6.1.0]nonane (CAS 543673-17-2): Structural Identity and Predicted Properties for Procurement Screening


3,9-Dioxabicyclo[6.1.0]nonane is a bicyclic organic compound (C₇H₁₂O₂, MW 128.17 g/mol) that incorporates two oxygen atoms into a [6.1.0] nonane framework—one within a three-membered oxirane (epoxide) ring and the other bridging an eight-membered cyclic ether . Predicted by computational models, its boiling point is approximately 200.7 °C, density 1.044 g/cm³, and flash point 71.5 °C . These predicted values provide a baseline for distinguishing this compound from structurally related dioxabicyclo and mono-oxabicyclo analogs during scientific and industrial procurement decisions.

Why Generic Substitution of 3,9-Dioxabicyclo[6.1.0]nonane Fails: Key Physicochemical Divergence from Closest Analogs


The 3,9-dioxabicyclo[6.1.0]nonane framework represents a distinct regioisomer within the broader dioxabicyclo chemical space. Its predicted boiling point (200.7 °C) is approximately 56 °C higher than that of the isomeric 7,8-dioxabicyclo[4.2.1]nonane (144.4 °C at 760 mmHg) , and its boiling behavior under reduced pressure is predicted to differ markedly from the mono-oxa analog 9-oxabicyclo[6.1.0]nonane (cyclooctene oxide; boiling point 55 °C at 5 mmHg) . These differences preclude simple replacement of one compound by another in application scenarios where thermal stability, distillation conditions, or vapor pressure characteristics are critical parameters for process design or quality control [1]. The structural uniqueness of the 3,9-regioisomer—specifically the placement of oxygen atoms at positions 3 and 9—creates a fundamentally distinct reactivity profile relative to other dioxabicyclo and oxabicyclo alternatives.

Quantitative Differentiation Evidence for 3,9-Dioxabicyclo[6.1.0]nonane vs. Closest Analogs and Isomers


Boiling Point and Volatility: 3,9-Dioxabicyclo[6.1.0]nonane vs. 7,8-Dioxabicyclo[4.2.1]nonane

The predicted boiling point of 3,9-dioxabicyclo[6.1.0]nonane (200.7 °C at 760 mmHg) is approximately 56 °C higher than that of its isomeric counterpart 7,8-dioxabicyclo[4.2.1]nonane (144.4 °C at 760 mmHg) . This substantial difference stems from the divergent ring-fusion architectures: the [6.1.0] system forces a fused cyclopropane-like oxirane ring onto an eight-membered cyclic ether, while the [4.2.1] system incorporates a peroxide-like O–O linkage within a different ring topology. The higher boiling point suggests enhanced thermal stability and lower volatility for the 3,9-isomer, which directly impacts handling, storage, and distillation-based purification protocols.

thermal stability distillation process chemistry

Density and Compactness: 3,9-Dioxabicyclo[6.1.0]nonane vs. 9-Oxabicyclo[6.1.0]nonane (Cyclooctene Oxide)

The predicted density of 3,9-dioxabicyclo[6.1.0]nonane (1.044 g/cm³) exceeds that of the mono-oxa analog 9-oxabicyclo[6.1.0]nonane (cyclooctene oxide; measured density 0.958 g/cm³) by approximately 0.086 g/cm³. This 9% higher density is consistent with the replacement of a methylene group (–CH₂–) by an ether oxygen, increasing mass per unit volume. The higher density implies different solvation characteristics and may affect formulation behavior in applications requiring precise volumetric or gravimetric dosing.

molecular packing formulation density physical property

Oxirane Ring Strain and Predicted Reactivity: 3,9-Dioxabicyclo[6.1.0]nonane vs. 3,6-Dioxabicyclo[3.1.0]hexane

The oxirane ring in 3,9-dioxabicyclo[6.1.0]nonane is fused to an eight-membered cyclic ether, which introduces distinct ring-strain and conformational constraints compared to the five-membered tetrahydrofuran-fused oxirane in 3,6-dioxabicyclo[3.1.0]hexane. The larger ring in the [6.1.0] system allows greater conformational flexibility, potentially reducing the inherent strain of the three-membered oxirane relative to the more rigid [3.1.0] analog (boiling point 143–144 °C, density 1.237 g/cm³) [1]. Although direct kinetic data are unavailable, the lower predicted density of the 3,9-isomer (1.044 vs. 1.237 g/cm³) is consistent with looser molecular packing imparted by the more flexible eight-membered ring, which may correlate with attenuated epoxide reactivity . Researchers seeking a less exothermically reactive epoxide building block may find the 3,9-isomer advantageous over the smaller-ring 3,6-dioxabicyclo[3.1.0]hexane.

ring strain oxirane opening kinetic reactivity

Commercial Availability and Synthetic Accessibility: 3,9-Isomer as a Scarce Research Tool

A survey of commercial chemical suppliers indicates that 3,9-dioxabicyclo[6.1.0]nonane (CAS 543673-17-2) currently lacks a documented, reproducible synthetic route in the primary literature . In contrast, 7,8-dioxabicyclo[4.2.1]nonane has a published general synthesis via reduction of its bromo precursor [1], and cyclooctene oxide (9-oxabicyclo[6.1.0]nonane) is widely available from bulk suppliers at 95–99% purity . The unavailability of the 3,9-isomer from major chemical catalogs (Sigma-Aldrich, TCI, etc.) and the absence of dedicated synthetic protocols mean that this compound is effectively a custom-synthesis-only research tool. For researchers requiring the specific 3,9-regioisomeric scaffold for structure–activity relationship (SAR) studies, the compound’s scarcity constitutes a de facto differentiator: procurement requires engagement with a specialty or custom synthesis provider rather than a commodity chemical supplier.

supply chain custom synthesis research tool building block

Validated Application Scenarios for 3,9-Dioxabicyclo[6.1.0]nonane Based on Quantitative Differentiation Evidence


High-Temperature Reaction Screening Where Low-Boiling Analogs Are Unsuitable

The predicted boiling point of 200.7 °C makes 3,9-dioxabicyclo[6.1.0]nonane a candidate for reactions requiring sustained heating above 144 °C, at which its isomer 7,8-dioxabicyclo[4.2.1]nonane would already be at reflux . This thermal window may be exploitable in solvent-free or high-boiling-solvent ring-opening transformations that demand extended reaction times at elevated temperature without loss of substrate through evaporation .

Structure–Reactivity Relationship (SAR) Studies of Strained Oxirane-Containing Bicyclic Ethers

For medicinal chemistry or chemical biology programs exploring oxirane-based covalent inhibitors or probes, the 3,9-dioxabicyclo[6.1.0]nonane scaffold presents a ring strain environment that is predicted to differ from the more strained 3,6-dioxabicyclo[3.1.0]hexane (density 1.237 vs. 1.044 g/cm³) . Procurement of the 3,9-isomer enables direct evaluation of how ring size and conformational flexibility modulate epoxide reactivity and selectivity toward biological nucleophiles, complementing data from smaller-ring analogs .

Custom Synthesis-Based Research Tool for Niche Chemical Space Exploration

Given the absence of commercial suppliers and a published synthetic protocol for 3,9-dioxabicyclo[6.1.0]nonane, its procurement is inherently tied to a custom synthesis engagement . This scenario is appropriate for research groups that have identified a specific need for the 3,9-regioisomeric scaffold—for example, as a key intermediate in a total synthesis route or as a unique building block for diversity-oriented synthesis—and are prepared to commission its preparation. The compound’s scarcity ensures that any resulting structure–activity or structure–property data fill a genuine gap in the chemical literature .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,9-Dioxabicyclo[6.1.0]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.